molecular formula C9H15N3O B13319749 Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine

Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine

Cat. No.: B13319749
M. Wt: 181.23 g/mol
InChI Key: BIUPMCATVJIJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered ring structures containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine can be compared with other oxadiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-cyclopentyl-3-ethyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)10-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,10,11,12)

InChI Key

BIUPMCATVJIJKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)NC2CCCC2

Origin of Product

United States

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